molecular formula C11H11Cl2NO B1405900 2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one CAS No. 1630096-70-6

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B1405900
CAS No.: 1630096-70-6
M. Wt: 244.11 g/mol
InChI Key: YWMRDGAKRAMKLH-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a heterocyclic organic compound with a quinoline backbone. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and two methyl groups at position 7. The tetrahydroquinoline structure is partially saturated, which imparts unique chemical properties to the compound.

Scientific Research Applications

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloroaniline with 3,3-dimethylbutan-2-one in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.

    Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6,7-dimethoxyquinazoline: Another heterocyclic compound with similar chlorine substitution but different functional groups.

    7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Shares the tetrahydro structure and chlorine substitution but has a different core structure.

Uniqueness

2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is unique due to its specific substitution pattern and the presence of the dimethyl groups at position 7, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-dichloro-7,7-dimethyl-6,8-dihydroquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-11(2)4-7-10(8(15)5-11)6(12)3-9(13)14-7/h3H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMRDGAKRAMKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 2
2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 3
2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 4
2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 5
2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 6
2,4-Dichloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

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